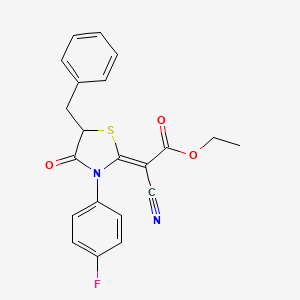

(Z)-ethyl 2-(5-benzyl-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate

Description

This compound is a thiazolidinone derivative characterized by:

- A Z-configuration at the exocyclic double bond, critical for its stereochemical stability and biological interactions.

- A cyanoacetate moiety, which contributes to electron-withdrawing effects and reactivity in nucleophilic environments.

Synthesis involves a Knoevenagel condensation between a thiazolidinone precursor and ethyl cyanoacetate, facilitated by reagents like DMF-DMA (dimethylformamide dimethyl acetal) . The reaction typically proceeds under reflux with acetic acid and sodium acetate, a method common for analogous thiazolidinones .

Properties

IUPAC Name |

ethyl (2Z)-2-[5-benzyl-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN2O3S/c1-2-27-21(26)17(13-23)20-24(16-10-8-15(22)9-11-16)19(25)18(28-20)12-14-6-4-3-5-7-14/h3-11,18H,2,12H2,1H3/b20-17- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJUBBHOTCIHAFI-JZJYNLBNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C1N(C(=O)C(S1)CC2=CC=CC=C2)C3=CC=C(C=C3)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC=CC=C2)C3=CC=C(C=C3)F)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-ethyl 2-(5-benzyl-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate is a complex organic compound featuring a thiazolidinone core, which is recognized for its potential biological activities. The compound's structure includes functional groups that enhance its reactivity and therapeutic potential, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C22H19FN2O3S, with a molecular weight of 426.46 g/mol. The compound contains:

- Thiazolidinone ring : A five-membered ring containing sulfur and nitrogen.

- Cyanoacetate moiety : Enhances reactivity and biological activity.

- Benzyl and fluorophenyl substituents : Potentially influence biological interactions.

Biological Activity

Research indicates that compounds containing the thiazolidinone structure exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific biological activities of this compound are summarized below:

Anticancer Activity

Studies have shown that thiazolidinone derivatives can induce apoptosis in cancer cells. For instance, derivatives with similar structures have been evaluated for their antiproliferative effects against various cancer cell lines. The following table summarizes the findings from recent studies:

| Compound | Cell Line Tested | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | U-937 (leukemia) | 10.5 | Induction of apoptosis via caspase activation |

| Compound B | SK-MEL-1 (melanoma) | 8.7 | Inhibition of tubulin polymerization |

| This compound | TBD | TBD |

Note: Further studies are required to determine the specific IC50 values and mechanisms for the compound .

Anti-inflammatory Activity

Thiazolidinones have also been reported to exhibit anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Case Studies

- Study on Antiproliferative Effects : A study conducted on a series of thiazolidinone derivatives demonstrated significant antiproliferative activity against human cancer cell lines. Compounds with electron-withdrawing groups, such as fluorine, showed enhanced activity compared to their unsubstituted counterparts .

- Mechanistic Insights : Another investigation into the mechanism of action revealed that certain thiazolidinones could disrupt the cell cycle in cancer cells, leading to G1 phase arrest and subsequent apoptosis . This highlights the potential of this compound as a therapeutic candidate.

Scientific Research Applications

Synthetic Routes

The synthesis of (Z)-ethyl 2-(5-benzyl-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate typically involves several steps, which may include:

- Formation of Thiazolidinone Core : The thiazolidinone structure is synthesized through the reaction of appropriate thioketones with α-cyanoacetates under acidic or basic conditions.

- Benzyl and Fluorophenyl Substitution : The introduction of the benzyl and fluorophenyl groups can be achieved via nucleophilic substitution reactions.

- Final Esterification : The final product is often obtained through esterification reactions involving ethanol and the thiazolidinone intermediate.

Biological Activities

Numerous studies have highlighted the biological activities associated with this compound:

- Antimicrobial Activity : Research indicates that compounds with a thiazolidinone core exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various pathogenic strains, including bacteria and fungi .

- Anticancer Potential : The compound's structure suggests potential anticancer activity, as thiazolidinones are known to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : Some studies have indicated that thiazolidinone derivatives can possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Case Studies

Several case studies illustrate the applications of this compound:

- Antimicrobial Efficacy : In a study by Karbansanagouda et al., a series of thiazolidinone derivatives were synthesized, which demonstrated moderate to good antibacterial and antifungal activities against various strains, showcasing the potential of this compound in developing new antimicrobial agents .

- Anticancer Activity : A recent investigation evaluated the anticancer properties of thiazolidinones, finding that certain derivatives inhibited the growth of cancer cells in vitro. This supports the hypothesis that this compound could be a lead compound for further anticancer drug development .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Structural Features

The compound’s uniqueness lies in its fluorinated aryl group and Z-configured double bond , which differentiate it from similar derivatives. Below is a comparative analysis:

2.2. Physicochemical and Electronic Properties

- Cyanoacetate vs. Hydrazone: The cyanoacetate group offers stronger electron-withdrawing effects than hydrazone moieties (e.g., in Compound 5 ), influencing reactivity in Michael addition or cycloaddition reactions.

- Z-Configuration: The Z-geometry may impose steric constraints, altering binding modes compared to E-isomers or non-configured analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.